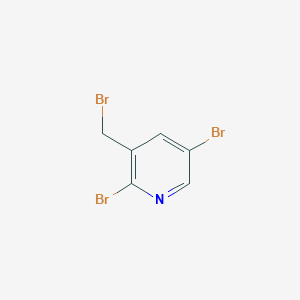

2,5-Dibromo-3-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSGYKIJKOYVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464205 | |

| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61686-65-5 | |

| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dibromo-3-(bromomethyl)pyridine chemical properties and structure

Topic: 2,5-Dibromo-3-(bromomethyl)pyridine chemical properties and structure Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

High-Fidelity Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of heterocyclic synthesis, This compound represents a "privileged scaffold" due to its trifunctional nature. Unlike standard dihalopyridines, this molecule offers three distinct vectors for orthogonal functionalization:

-

C3-Bromomethyl: A highly reactive electrophile for

displacements. -

C2-Bromine: An activated heteroaryl halide susceptible to

and rapid oxidative addition (Pd-catalysis). -

C5-Bromine: A deactivated heteroaryl halide requiring forcing conditions or specialized ligands for cross-coupling.

This guide analyzes the structural electronics, synthesis protocols, and reactivity hierarchy of this compound, providing a roadmap for its use in synthesizing complex kinase inhibitors and receptor modulators.

Chemical Identity & Structural Analysis[1]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 61686-65-5 |

| Molecular Formula | |

| Molecular Weight | 329.81 g/mol |

| SMILES | BrCc1cc(Br)cnc1Br |

| Appearance | Off-white to pale yellow solid (low melting) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Hazards | Lachrymator , Skin Corrosive, Acute Toxicant |

Electronic Profile & Steric Conformation

The pyridine ring is electron-deficient (

-

Inductive Effects: The nitrogen atom and the two bromine atoms at C2 and C5 create a highly polarized environment. The C3-bromomethyl group is activated by the electron-withdrawing nature of the pyridine ring, making it significantly more electrophilic than a standard benzyl bromide.

-

Regioselectivity Driver: The C2 position is adjacent to the ring nitrogen (

-position), making the C-Br bond highly polarized and susceptible to nucleophilic attack (

Reactivity Hierarchy & Logic

A successful synthetic strategy relies on exploiting the reaction rate differences between the three halogen sites.[1] The hierarchy is: Alkyl Halide > C2-Aryl Halide > C5-Aryl Halide .

Visualization: Orthogonal Functionalization Pathways

The following diagram maps the logical flow of functionalization, ensuring maximal yield and preventing side reactions (e.g., polymerization).

Figure 1: Chemoselectivity map illustrating the kinetic order of operations. Reaction conditions must be tuned to address the C3-bromomethyl group first to prevent self-alkylation or polymerization.

Synthesis & Preparation

Objective: Synthesize this compound from 2,5-dibromo-3-methylpyridine via Wohl-Ziegler bromination.

Mechanistic Insight

Radical bromination is sensitive.[2] Over-reaction leads to the gem-dibromide (dibromomethyl), which is difficult to separate. Under-reaction leaves starting material. The protocol below uses a "starved" radical environment to favor mono-bromination.

Protocol: Radical Bromination

Reagents:

-

Substrate: 2,5-Dibromo-3-methylpyridine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

-

Solvent:

(classic) or Trifluorotoluene (Green alternative, higher boiling point)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous Trifluorotoluene (

) under Argon. -

Reagent Addition: Add NBS and AIBN. Note: Ensure NBS is freshly recrystallized to remove HBr, which causes acid-catalyzed side reactions.

-

Initiation: Heat the mixture to reflux (

). The reaction is light-sensitive; irradiation with a tungsten lamp can accelerate initiation. -

Monitoring (Self-Validating Step): Monitor via TLC (Hexane/EtOAc 9:1) or LCMS every 30 minutes.

-

Stop point: Quench when conversion reaches ~85-90%. Pushing to 100% drastically increases gem-dibromide impurity.

-

-

Workup: Cool to

to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over -

Purification: Flash column chromatography (Silica gel). The product is less polar than the succinimide byproducts but similar to the starting material.

-

Storage: Store under inert gas at

. The compound is a lachrymator and hydrolyzes in moist air.

-

Experimental Workflows: Functionalization

Workflow A: Selective Displacement (C3-Position)

Context: Installing a solubilizing group (e.g., morpholine) or a pharmacophore without touching the halogenated ring.

-

Setup: Dissolve this compound (1 eq) in dry THF or DCM.

-

Base Selection: Use a non-nucleophilic base like DIPEA (1.2 eq) or

. Avoid strong hydroxides to prevent hydrolysis. -

Addition: Add the nucleophile (e.g., Morpholine, 1.0 eq) dropwise at

. -

Reaction: Stir at

for 1-2 hours. -

Validation: The C2/C5 bromines remain intact under these conditions. Confirm via

NMR (Shift of methylene protons from

Workflow B: Regioselective Suzuki-Miyaura Coupling (C2 vs C5)

Context: The C2-bromine is electronically activated. It will couple before the C5-bromine.

| Parameter | C2-Selective Conditions | C5-Selective Conditions |

| Catalyst | ||

| Solvent | DME/Water or Toluene/EtOH | Dioxane (Anhydrous) |

| Temperature | Mild ( | High ( |

| Stoichiometry | Boronic Acid (1.0 eq) | Boronic Acid (Excess) |

| Mechanism | Facile Oxidative Addition (adjacent N) | Requires electron-rich ligand assistance |

Diagram: Sequential Coupling Workflow

Figure 2: Sequential Pd-catalyzed arylation. The C2 position reacts first due to electronic activation by the pyridine nitrogen.

Safety & Handling (MSDS Highlights)

-

Lachrymator: The bromomethyl group releases HBr upon hydrolysis and acts as a potent tear gas. Always handle in a functioning fume hood.

-

Skin Corrosive: Causes severe burns. Double-gloving (Nitrile) is recommended.

-

Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to neutralize active alkyl bromides.

References

-

Synthesis of 2,5-dibromo-3-methylpyridine (Precursor)

-

ChemicalBook. (n.d.). "2,5-Dibromo-3-methylpyridine synthesis." Retrieved from

-

-

Reactivity of 2,5-Dihalopyridines in Suzuki Coupling

-

Lutz Ackermann et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[4] Chemical Science. Retrieved from

-

-

General Reactivity of 3-(Bromomethyl)

-

Sigma-Aldrich. (n.d.). "3-(Bromomethyl)pyridine hydrobromide Product Information." Retrieved from [5]

-

-

BenchChem Application Notes

Sources

Technical Guide: Solubility & Handling of 2,5-Dibromo-3-(bromomethyl)pyridine

[1][2][3]

Executive Summary

This compound (CAS: 61686-65-5) is a tri-functionalized pyridine scaffold.[1][2][3] Its chemical utility lies in the differential reactivity of its substituents: the highly electrophilic bromomethyl group (

Critical Constraint: The bromomethyl moiety is moisture-sensitive and prone to solvolysis.[2] Incorrect solvent choice can lead to rapid degradation via hydrolysis or etherification.[2] This guide prioritizes anhydrous, non-nucleophilic solvents to maintain structural integrity.[1][2][3]

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior where experimental data is sparse.[2][3]

| Property | Value / Description | Relevance to Solubility |

| Molecular Weight | 329.82 g/mol | Moderate MW suggests good solubility in organic media.[1][2] |

| Physical State | Low-melting solid or viscous oil | Likely to dissolve rapidly in compatible solvents; may "oil out" in non-polar alkanes.[1][2] |

| LogP (Predicted) | ~3.2 – 3.8 | Highly lipophilic; poor water solubility, high affinity for chlorinated and aromatic solvents.[1][2][3] |

| Functional Groups | Pyridine Nitrogen, Aryl Bromides (x2), Alkyl Bromide | Nitrogen provides weak basicity; Alkyl bromide is the instability locus.[1][2][3] |

Solubility Landscape

The solubility data below categorizes solvents by their suitability for storage , reaction , and workup .[1][2][3]

Preferred Solvents (High Solubility & Stability)

These solvents are recommended for preparing stock solutions or running alkylation reactions.[2][3]

-

Dichloromethane (DCM) / Chloroform: Excellent solubility (>100 mg/mL).[2][3] The high lipophilicity of the tri-bromo scaffold aligns perfectly with chlorinated solvents. Note: Ensure solvents are acid-free to prevent protonation of the pyridine nitrogen.[1][2]

-

Tetrahydrofuran (THF) / 2-MeTHF: Excellent solubility.[2][3] Ideal for reactions involving metal-halogen exchange or nucleophilic substitution.[2] Requirement: Must be anhydrous and stabilized (BHT-free if sensitive) to prevent peroxide interaction.[1][2][3]

-

Ethyl Acetate (EtOAc): Good solubility.[1][2][3] Useful for extraction and chromatography.[2][3][4]

-

Toluene: Good solubility.[1][2][3][5] excellent for heating reactions where higher boiling points are required.[2]

Conditional Solvents (High Solubility / Low Stability)

Use these only for immediate chemical transformations.[2][3] Do not store the compound in these solvents.

Prohibited / Poor Solvents[2][3]

-

Water: Insoluble.[1][2][3] High Risk: Causes hydrolysis to the alcohol (hydroxymethyl derivative).[2][3]

-

Methanol / Ethanol (Alcohols): Moderate solubility.[1][2][3][5] High Risk: The bromomethyl group will react with alcohols (solvolysis) to form methyl/ethyl ethers, especially if heated or in the presence of a base.[1][2][3]

-

Hexanes / Heptane: Poor solubility.[2][3] Useful only as an anti-solvent for precipitation/recrystallization.[2][3]

Stability & Reactivity Visualization

The following diagram illustrates the chemical fate of this compound in various environments.

Caption: Reaction pathways demonstrating the instability of the bromomethyl group in protic media versus stability in anhydrous aprotic solvents.

Experimental Protocols

Protocol A: Preparation of a Stock Solution (100 mM)

Objective: Create a stable stock solution for biological assay or synthesis. Solvent: Anhydrous DMSO or Anhydrous DCM.[2][3]

-

Weighing: Weigh 32.9 mg of this compound into a dry, amber glass vial (protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous solvent (DCM or DMSO).

-

Dissolution: Vortex for 30 seconds. The solid should dissolve immediately.[2]

-

Observation: If the solution appears cloudy, centrifuge to check for moisture contamination (hydrolysis precipitate).[1]

-

-

Storage: Flush the headspace with Argon or Nitrogen.[2][3] Seal tightly with a PTFE-lined cap.[2] Store at -20°C .

Protocol B: Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific application.[3]

Caption: Decision matrix for solvent selection based on experimental intent, highlighting incompatibility with alcohols for NMR and storage risks.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Bromomethyl pyridines are structurally related to benzyl bromide, a potent lachrymator (tear gas).[1][2][3] Always handle in a functioning fume hood.

-

Corrosivity: The compound can alkylate DNA and proteins.[2] Wear double nitrile gloves and safety goggles.[2]

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before disposal.[2]

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

Molecular weight and formula of 2,5-Dibromo-3-(bromomethyl)pyridine

An In-Depth Technical Guide to 2,5-Dibromo-3-(bromomethyl)pyridine

Abstract

This guide provides a comprehensive technical overview of this compound, a key halogenated pyridine derivative. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the compound's chemical identity, physicochemical properties, and plausible synthetic pathways. Furthermore, it explores its analytical characterization by modern spectroscopic techniques, highlights its critical applications as a versatile building block, and outlines essential safety and handling protocols. The strategic positioning of its three bromine atoms offers multiple reactive sites, making it an invaluable intermediate for constructing complex molecular architectures through selective functionalization.

Chemical Identity and Physicochemical Properties

This compound is a highly functionalized heterocyclic compound. Its structure features a pyridine ring substituted with two bromine atoms at the 2 and 5 positions and a bromomethyl group at the 3 position. This arrangement of reactive centers is pivotal to its synthetic utility.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₄Br₃N | [1] |

| Molecular Weight | 329.82 g/mol | Calculated |

| CAS Number | 61686-65-5 | [2] |

| IUPAC Name | this compound | N/A |

The physical and chemical properties of this compound are dictated by its heavy atom content and polar pyridine core. While extensive experimental data is not publicly available, its expected properties can be inferred from its structure and data on analogous compounds.

Table 2: Physicochemical Properties

| Property | Value / Description | Source / Rationale |

|---|---|---|

| Appearance | Expected to be a liquid or a low-melting solid. | [1] |

| Solubility | Likely soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and insoluble in water. | Inferred from structure |

| Storage | Store at 2-8°C under an inert gas atmosphere to prevent degradation. |[2] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis involves three key transformations designed to install the bromine atoms at the desired positions with high regioselectivity.

Caption: Standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. It should display a singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.5-5.0 ppm. The pyridine ring contains two aromatic protons which would appear as two distinct signals, likely doublets, in the aromatic region (7.5-8.5 ppm), confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The signal for the -CH₂Br carbon would be found in the aliphatic region, while the five pyridine ring carbons would appear in the aromatic region, with those bonded to bromine showing characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of bromine due to its distinctive isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. [3]For a molecule containing three bromine atoms, the mass spectrum will exhibit a characteristic cluster of molecular ion peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. [3]This pattern provides unambiguous evidence for the presence of three bromine atoms in the molecule.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [2][4]

-

Versatile Synthetic Building Block: The molecule's utility stems from its three distinct bromine atoms, which can be selectively functionalized. The bromine atoms on the pyridine ring (at C2 and C5) are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. [5]This allows for the introduction of various aryl, heteroaryl, and amino groups.

-

Reactive Bromomethyl Group: The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the attachment of a wide range of functionalities, including ethers, amines, and thioethers, by reaction with corresponding nucleophiles.

-

Role in Drug Discovery: Pyridine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous drugs, including kinase inhibitors for cancer therapy. [5][6]The introduction of bromine atoms can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties. [7]This intermediate serves as a scaffold to build molecules with precisely tailored biological activities.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is a valuable precursor for creating novel fungicides, herbicides, and insecticides. [4]The trifluoromethyl group, often seen in related agrochemical intermediates, is known to enhance metabolic stability and lipophilicity, and the bromine atoms on this scaffold provide the handles to build similarly effective compounds. [4][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from data on structurally similar compounds like brominated pyridines and benzyl bromides. The compound should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.

Table 3: Anticipated Hazard Profile and Precautions

| Hazard Class | GHS Statement | Precautionary Measures | Source (Analogous Compounds) |

|---|---|---|---|

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | [9][10] |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. | [10] |

| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | [11] |

| Storage & Handling | Store in a cool, dry, well-ventilated place. Keep container tightly closed under an inert atmosphere. | Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [2][9]|

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [10]

Conclusion

This compound is a synthetically valuable intermediate whose molecular architecture is primed for sequential and selective functionalization. Its utility in constructing complex heterocyclic systems makes it a crucial tool for medicinal chemists and researchers in agrochemical development. A thorough understanding of its synthesis, characterization, and safe handling is essential for harnessing its full potential in the creation of novel, high-impact molecules.

References

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 2,5-Dibromopyridine.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

- ChemicalBook. (n.d.). 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2,5-Dibromopyridine.

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-Bromopyridine.

- Pharmarecipere. (2026). 2,5-Dibromopyridine: A Key Intermediate in Pharmaceutical Synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Angene Chemical. (2024). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide.

- ChemicalBook. (n.d.). 3-(Bromomethyl)pyridine Hydrobromide(4916-55-6) 1H NMR spectrum.

- Benchchem. (2025). A Deep Dive into the Synthetic Applications of 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Technical Guide.

- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

- Benchchem. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.

- Fisher Scientific. (2009). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide.

- Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet.

- Molecules. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- Chemlyte Solutions. (n.d.). Pyridine,2,5-dibromo-3-(bromomethyl)-.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

- 1. Pyridine,2,5-dibromo-3-(bromomethyl)-, CasNo.61686-65-5 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. angenechemical.com [angenechemical.com]

The Versatile Synthon: A Technical Guide to 2,5-Dibromo-3-(bromomethyl)pyridine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-(bromomethyl)pyridine is a highly functionalized pyridine derivative that serves as a potent and versatile building block in the synthesis of complex heterocyclic scaffolds. Its unique arrangement of three distinct bromine atoms—two on the aromatic ring and one in a benzylic-type position—offers a rich platform for selective and sequential chemical transformations. This guide provides an in-depth review of the synthesis of this key intermediate and explores its significant potential in the construction of fused pyridine systems, which are of paramount importance in medicinal chemistry and materials science. We will delve into the strategic considerations for its use, supported by established reaction mechanisms and detailed experimental protocols for analogous transformations, offering a roadmap for its application in the development of novel molecular entities.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials.[1] Its presence is crucial in a multitude of clinically approved drugs, where the nitrogen atom often plays a key role in binding to biological targets. The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its pharmacological profile, including efficacy, selectivity, and metabolic stability.[2]

Among the vast array of pyridine-based building blocks, this compound stands out due to its trifunctional nature. This molecule is primed for a variety of synthetic transformations, including:

-

Palladium-catalyzed cross-coupling reactions at the C2 and C5 positions.

-

Nucleophilic substitution at the bromomethyl group.

-

Cyclization and annulation reactions to construct fused heterocyclic systems.

The strategic placement of the bromine atoms allows for regioselective reactions, making it a valuable tool for building molecular complexity in a controlled manner. This guide will first outline the synthesis of this key intermediate and then explore its application in the synthesis of fused heterocyclic systems, a cornerstone of modern drug discovery.

Synthesis of the Tribromo-Pyridine Core

The preparation of this compound is a multi-step process that begins with the synthesis of its precursor, 2,5-dibromo-3-methylpyridine.

Synthesis of 2,5-Dibromo-3-methylpyridine

A robust and scalable synthesis of 2,5-dibromo-3-methylpyridine has been reported, starting from the readily available 5-bromo-3-methylpyridin-2-amine.[3] The synthesis proceeds via a Sandmeyer-type reaction.

Reaction Scheme:

Figure 1: Synthesis of 2,5-Dibromo-3-methylpyridine.

Experimental Protocol:

-

Step 1: 5-Bromo-3-methylpyridin-2-amine is suspended in a 48% aqueous solution of hydrobromic acid and the mixture is cooled to -15 °C.[3]

-

Step 2: Liquid bromine is added dropwise, followed by the slow addition of an aqueous solution of sodium nitrite, maintaining the temperature below -15 °C.[3]

-

Step 3: After the addition is complete, the reaction mixture is stirred for three hours while allowing it to warm to room temperature.[3]

-

Step 4: The reaction is then cooled again to -15 °C and quenched by the addition of a potassium hydroxide solution.[3]

-

Step 5: The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield 2,5-dibromo-3-methylpyridine as a light-yellow solid.[3]

This procedure provides the desired product in high yield (typically around 94%).[3]

Benzylic Bromination to this compound

The final step in the synthesis of the target compound is the radical bromination of the methyl group at the C3 position. This is a standard transformation in organic synthesis, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.

Reaction Scheme:

Figure 2: Benzylic Bromination of 2,5-Dibromo-3-methylpyridine.

Generalized Experimental Protocol:

-

Step 1: To a solution of 2,5-dibromo-3-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide and a catalytic amount of AIBN are added.

-

Step 2: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

-

Step 3: The reaction progress is monitored by TLC or GC-MS.

-

Step 4: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

Step 5: The filtrate is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Applications in the Synthesis of Fused Heterocyclic Systems

The true synthetic utility of this compound lies in its ability to serve as a scaffold for the construction of fused heterocyclic systems. The presence of the bromomethyl group adjacent to a bromine atom on the pyridine ring (at C2) provides an ideal setup for annulation reactions with binucleophiles.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with a sulfur-containing nucleophile is a plausible and efficient route to this scaffold.

Proposed Synthetic Pathway:

A common method for the synthesis of thieno[2,3-b]pyridines involves the reaction of a 2-halo-3-(halomethyl)pyridine with a sulfur source, such as sodium sulfide or thiourea. In the case of this compound, this would lead to the formation of a 5-bromothieno[2,3-b]pyridine, which can be further functionalized.

Figure 3: Proposed synthesis of 5-Bromothieno[2,3-b]pyridine.

Mechanistic Insight: The reaction likely proceeds through an initial nucleophilic attack of the sulfur species on the more reactive bromomethyl group to form a thioether intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the newly formed thiol or thiolate displaces the bromine atom at the C2 position, leading to the formation of the fused thiophene ring.

Data Summary for Analogous Thieno[2,3-b]pyridine Syntheses:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Chloro-3-(chloromethyl)pyridine | Ethyl thioglycolate, NaOEt | Ethyl thieno[2,3-b]pyridine-2-carboxylate | 75 | General Method |

| 2-Bromo-3-cyanopyridine | Ethyl thioglycolate, K2CO3 | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 88 | General Method |

This data, from analogous systems, suggests that the proposed cyclization is a high-yielding and reliable transformation.

Synthesis of Furo[2,3-b]pyridines and Pyrrolo[2,3-b]pyridines

Following a similar synthetic logic, this compound can be used to synthesize other important fused heterocyclic systems.

-

Furo[2,3-b]pyridines: Reaction with a suitable oxygen nucleophile, such as sodium hydroxide or a protected hydroxylamine, followed by intramolecular cyclization would yield the furo[2,3-b]pyridine core.

-

Pyrrolo[2,3-b]pyridines (Azaindoles): Reaction with ammonia or a primary amine would lead to the formation of the pyrrolo[2,3-b]pyridine scaffold, a key component in many kinase inhibitors.

General Reaction Workflow:

Figure 4: General workflow for the synthesis of fused heterocycles.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its efficient, multi-step synthesis from readily available starting materials makes it an attractive intermediate for both academic and industrial research. The strategic arrangement of its three bromine atoms allows for a wide range of selective transformations, particularly in the construction of fused pyridine systems such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines.

The continued exploration of the reactivity of this synthon will undoubtedly lead to the discovery of novel and efficient synthetic routes to biologically active compounds. For researchers in drug development, this compound represents a powerful tool for the rapid generation of diverse chemical libraries, accelerating the discovery of new therapeutic agents.

References

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Google Cloud.

- MySkinRecipes. This compound. MySkinRecipes.

- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- Google Patents. (2015). Synthesis method of 2,5-dibromopyridine. Google Patents.

-

ResearchGate. (2015). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Difference between 2,5-Dibromo-3-(bromomethyl)pyridine and chloromethyl analogs

Strategic Selection of Alkylating Agents in Heterocyclic Chemistry[1][2]

Executive Summary

In the optimization of medicinal chemistry scaffolds, the choice between 2,5-dibromo-3-(bromomethyl)pyridine (the Bromo-Analog ) and 2,5-dibromo-3-(chloromethyl)pyridine (the Chloro-Analog ) is rarely a matter of simple availability.[1] It is a calculated decision balancing electrophilic reactivity against hydrolytic stability .[1]

This guide analyzes the physicochemical divergence of these two analogs. While the Bromo-Analog offers superior leaving group kinetics for sterically hindered or weak nucleophiles, the Chloro-Analog provides a robust profile for scale-up and long-term storage.[1] The presence of electron-withdrawing bromine atoms at the 2- and 5-positions significantly alters the electronic landscape of the pyridine ring, making the exocyclic methylene carbon highly electrophilic compared to unsubstituted picolyl halides.

Structural & Electronic Properties

The reactivity difference stems from the bond dissociation energy (BDE) and the polarizability of the Carbon-Halogen bond, modulated by the electron-deficient pyridine core.

| Feature | Bromo-Analog (-CH₂Br) | Chloro-Analog (-CH₂Cl) | Impact on Chemistry |

| Bond Length | ~1.94 Å | ~1.77 Å | The longer C-Br bond is weaker and easier to break ( |

| Leaving Group Ability | High (Conj. Acid pKa ~ -9) | Moderate (Conj.[1] Acid pKa ~ -7) | Br⁻ is a softer, more stable base than Cl⁻, accelerating displacement. |

| Dielectric Constant | Lower | Higher | Bromo-analogs are generally more lipophilic (higher logP).[1] |

| Hard/Soft Character | Soft Electrophile | Hard Electrophile | Bromo reacts faster with soft nucleophiles (thiols, phosphines). |

The "Picolyl Effect"

The 2,5-dibromo substitution pattern exerts a strong inductive effect (-I).[1] The nitrogen atom typically withdraws electron density, but the additional bromine at position 2 (ortho to the nitrogen) and position 5 further deactivates the ring.

-

Consequence: The exocyclic methylene carbon is electron-deficient.[1]

-

Risk: This increases susceptibility to dimerization (self-alkylation) if the pyridine nitrogen retains any basicity, although the 2,5-dibromines suppress this significantly compared to unsubstituted 3-(bromomethyl)pyridine.[1]

Decision Framework: When to Use Which?

The following logic gate visualizes the selection process based on experimental constraints.

Figure 1: Decision matrix for selecting between Chloromethyl and Bromomethyl analogs based on nucleophile strength and operational constraints.

Synthetic Pathways[3][4][5][6][7]

Both analogs are typically synthesized from the common precursor: (2,5-dibromopyridin-3-yl)methanol .[1]

Pathway A: Synthesis of the Chloro-Analog

Reagent: Thionyl Chloride (

Pathway B: Synthesis of the Bromo-Analog

Reagent: Phosphorus Tribromide (

Figure 2: Divergent synthesis pathways from the hydroxymethyl precursor.[1]

Experimental Protocols

Safety Warning: Both analogs are potential alkylating agents and lachrymators .[1] Handle only in a fume hood. The Bromo-analog is particularly vesicant (blister-causing).[1]

Protocol 1: Synthesis of this compound

Best for: Immediate use in coupling reactions.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Dissolution: Dissolve (2,5-dibromopyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool to 0°C.[1][2][3]

-

Addition: Add Phosphorus Tribromide (

) (0.4 eq) dropwise via syringe. Note: Stoichiometry is 1:3, so 0.4 eq provides a slight excess. -

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The alcohol spot (polar) should disappear; the bromide spot (non-polar) will appear.

-

Quench: Pour mixture into ice-cold saturated

. Caution: Gas evolution ( -

Workup: Extract with DCM (3x). Dry organics over

.[1][2][4] -

Isolation: Concentrate in vacuo at <30°C. Do not heat excessively. The product is often a low-melting solid or oil that darkens on standing.[1]

Protocol 2: Synthesis of 2,5-Dibromo-3-(chloromethyl)pyridine

Best for: Scale-up and storage.[1]

-

Setup: RBF equipped with a drying tube or Argon line.[1]

-

Dissolution: Dissolve alcohol (1.0 eq) in DCM. Add catalytic DMF (2 drops) to form the Vilsmeier-Haack intermediate species, accelerating the reaction.

-

Addition: Add Thionyl Chloride (

) (1.5 eq) dropwise at 0°C. -

Reflux: Warm to RT. If conversion is slow (due to the electron-poor ring), heat to mild reflux (40°C) for 2-4 hours.[1]

-

Workup: Remove excess

and solvent via rotary evaporation (azeotrope with toluene to remove trace -

Purification: The residue can often be recrystallized from Hexanes/EtOAc or used crude.[1] This analog is significantly more stable to hydrolysis than the bromo-variant.[1]

Reactivity Profile & Application

Kinetics of Substitution

In nucleophilic substitution (

For this specific scaffold:

-

Bromo-Analog:

.[1] The weak C-Br bond allows for rapid reaction at 0°C-RT.[1] -

Chloro-Analog:

.[1] Often requires heating (60-80°C) or the addition of iodide catalysts (Finkelstein conditions: NaI/Acetone) to proceed at a reasonable rate.[1]

Use Case: Drug Development

These intermediates are frequently used to attach the 2,5-dibromopyridine "warhead" to a scaffold (e.g., a piperazine or aniline) before performing Palladium-catalyzed cross-couplings (Suzuki-Miyaura) at the 2- or 5-positions.[1]

-

Why use Bromo? If the nucleophile is thermally sensitive (e.g., a complex chiral amine), you cannot heat the reaction to drive the Chloro-displacement. You must use the Bromo-analog at low temperature.[1]

-

Why use Chloro? If the subsequent step involves a metal that might undergo oxidative addition into the C-Br bond (side reaction), the Chloro-analog offers better chemoselectivity because the benzylic C-Cl bond is stronger than the aryl C-Br bonds on the ring.[1]

Stability and Storage

| Parameter | Bromo-Analog | Chloro-Analog |

| Hydrolysis ( | Hours. Rapidly reverts to alcohol + HBr. | Days/Weeks. Relatively stable.[1] |

| Thermal Stability | Decomposes >50°C (darkens).[1] | Stable >100°C. |

| Light Sensitivity | High (Photolytic cleavage of C-Br).[1] | Low. |

| Recommended Storage | -20°C, under Argon, foil-wrapped. | 4°C, desiccated. |

References

-

Synthesis of Halomethylpyridines via Appel Reaction

-

Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

-

-

Comparative Reactivity of Benzyl/Picolyl Halides

-

Streitwieser, A. (1962).[1] "Solvolytic Displacement Reactions." Chemical Reviews. (Foundational text on leaving group kinetics).

-

-

Synthesis of 2,5-Dibromopyridine Precursors

-

Handling of Lachrymators and Alkylating Agents

-

National Research Council (US).[1] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

-

Sources

Technical Whitepaper: Characterization and Handling of 2,5-Dibromo-3-(bromomethyl)pyridine

Part 1: Executive Summary

2,5-Dibromo-3-(bromomethyl)pyridine (CAS: 61686-65-5) is a specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates, including ROR-gamma inhibitors and topoisomerase I inhibitors.

As a tri-functionalized pyridine, it possesses three distinct reactive sites: two aryl bromides facilitating palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and one benzylic-like bromomethyl group susceptible to nucleophilic substitution (

This guide addresses the critical physical characteristics—specifically the melting point ambiguity found in commercial literature—and provides a validated protocol for its synthesis, purification, and safe handling.

Part 2: Physical Characteristics & Identification

Identity and Physicochemical Profile

The physical state of this compound is often a source of confusion in technical procurement, appearing variously as a "liquid" or "solid" in catalogs.

Scientific Clarification: Pure this compound is a low-melting crystalline solid . However, due to its low melting point and tendency to supercool, it frequently presents as a viscous, amber oil, particularly when slightly impure or stored at ambient temperatures above 25°C.

| Property | Data / Description | Notes |

| CAS Number | 61686-65-5 | |

| Molecular Formula | ||

| Molecular Weight | 329.82 g/mol | |

| Appearance | Pale yellow crystalline solid (Pure) Viscous amber liquid (Crude/Supercooled) | Color darkens upon oxidation/hydrolysis. |

| Melting Point | ~45 – 55 °C (Estimated) | Note: The precursor, 2,5-dibromo-3-methylpyridine, melts at 41–42°C [1].[1] The introduction of the benzylic bromine typically elevates the MP slightly, but impurities depress this back to a liquid state. |

| Boiling Point | >260 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | Soluble in DCM, EtOAc, THF, | Insoluble in water (hydrolyzes slowly). |

| Reactivity Class | Lachrymator , Alkylating Agent | Highly irritating to mucous membranes. |

Structural Analysis

The compound features a "benzylic" position at C3. Unlike standard benzyl bromides, the electron-deficient pyridine ring reduces the stability of the corresponding carbocation, making

Part 3: Synthesis and Purification Protocol

The standard synthesis involves the radical bromination of 2,5-dibromo-3-methylpyridine. This protocol is designed to minimize over-bromination (gem-dibromide formation) and hydrolysis.

Validated Synthesis Workflow (Wohl-Ziegler Reaction)

Reaction:

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous

or Trifluorotoluene (PhCF3) (0.1 M concentration). Note: PhCF3 is a greener alternative to CCl4 with a similar boiling point. -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized to remove free bromine, which promotes side reactions.

-

Initiation: Add a radical initiator, such as AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77-80°C). Irradiate with a visible light source (e.g., 250W tungsten lamp) to accelerate radical generation.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product (

~0.4) will appear slightly more polar than the starting material ( -

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[2][3] Concentrate the filtrate under reduced pressure.

-

Purification:

-

Preferred: Recrystallization from Hexane/EtOAc if the solid forms.

-

Alternative: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). Warning: Silica can induce hydrolysis; use neutralized silica (1%

) if the compound degrades.

-

Synthesis Workflow Diagram

Figure 1: Wohl-Ziegler radical bromination workflow for the synthesis of the target compound.

Part 4: Handling, Stability & Safety

Stability Profile

This compound is moisture sensitive . The benzylic C-Br bond is labile and will hydrolyze to the alcohol (2,5-dibromo-3-(hydroxymethyl)pyridine) upon prolonged exposure to humid air.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Signs of Degradation: Evolution of HBr fumes (white smoke upon opening), color change from pale yellow to dark orange/brown.

Safety Protocols (Lachrymator)

Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Decontamination:

-

Spills: Neutralize with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating capability.

-

Glassware: Rinse glassware with a dilute ethanolic KOH solution before removing from the hood to destroy residual traces.

-

Degradation Logic Diagram

Figure 2: Hydrolytic degradation pathway upon exposure to atmospheric moisture.

Part 5: Applications in Drug Development

This compound serves as a "linchpin" intermediate. The 3-bromomethyl group is typically reacted first (via

Key Applications:

-

ROR-gamma Inhibitors: Used to synthesize pyrrolopyridine cores for autoimmune disease treatments [2].

-

Topoisomerase I Inhibitors: Precursor for indenoisoquinoline derivatives in anticancer research [3].

References

-

Claremon, D. A., et al. (2016).[4] Dihydropyrrolopyridine inhibitors of ROR-gamma. U.S. Patent No.[4] 9,481,674. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Nagarajan, M., et al. (2013). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (2026). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7759337B2 - Phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Pyridine Switchboard: A Technical Guide to Tris-Halogenated Building Blocks

Executive Summary: The "Chemist’s Switchboard"

In modern drug discovery, the pyridine ring remains a privileged scaffold, appearing in over 20% of the top 200 marketed drugs. However, the true utility of the pyridine core lies not in its presence, but in its programmability .

Tris-halogenated pyridines (e.g., 2,3,5-tribromopyridine or 2,4,6-trichloropyridine) function as molecular "switchboards." They offer three distinct points of entry, but unlike simple benzenoid systems, these positions are not chemically equivalent. The nitrogen atom introduces a strong dipole and significant electronic bias, creating a predictable hierarchy of reactivity.

This guide provides a high-level technical overview of how to navigate these scaffolds, focusing on orthogonal functionalization —the ability to selectively modify one position while leaving others intact for subsequent steps.

The Physics of Selectivity: Electronic & Steric Governing Principles

To successfully manipulate tris-halogenated pyridines, one must understand the underlying forces dictating regioselectivity.

The Electronic Landscape (SNAr vs. Oxidative Addition)

The pyridine ring is

-

Positions C2 and C6 (

): Most electron-deficient. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2] -

Position C4 (

): Moderately electron-deficient. Susceptible to SNAr, but generally less than C2/C6. -

Positions C3 and C5 (

): Least electron-deficient (most "benzene-like"). Resistant to SNAr; typically accessed via electrophilic substitution or metal-halogen exchange.

The Reactivity Hierarchy Table

The following table summarizes the reactivity trends for a generic tris-halogenated pyridine (assuming identical halogens, e.g., Tribromo).

| Reaction Class | Primary Site (Fastest) | Secondary Site | Mechanism Driver |

| SNAr | C2 / C6 | C4 | Stabilization of the Meisenheimer intermediate by the ring Nitrogen. |

| Pd-Coupling (Standard) | C2 / C6 | C4 > C3 | Oxidative addition is faster at electron-poor C-X bonds; proximal N-coordination can assist. |

| Pd-Coupling (Bulky Ligand) | C4 | C3 / C5 | Steric hindrance at C2 (near N-lone pair or substituents) pushes catalysis to distal positions. |

| Lithiation (Halogen Dance) | C3 / C5 | C4 | Thermodynamics. Li prefers the position adjacent to the ring Nitrogen (C2) or stabilizes at C3/C4 depending on "Halogen Dance" equilibrium. |

Visualization: The Reactivity Decision Tree

The following diagram illustrates the decision logic for functionalizing 2,3,5-Tribromopyridine , a classic building block.

Strategic Workflows & Experimental Protocols

Protocol A: Regioselective SNAr (The C2 Attack)

Objective: Selective substitution at the C2 position of 2,3,5-tribromopyridine with a morpholine nucleophile.

-

Rationale: The C2 position is activated by the adjacent ring nitrogen, which stabilizes the negative charge in the transition state (Meisenheimer complex). C3 is unactivated.

-

Self-Validating Check: Monitor by TLC. The product will lose the

symmetry if the starting material was symmetric (like 2,6-dibromo), or show a distinct upfield shift of the C3 proton in NMR due to the shielding effect of the amine.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask, dissolve 2,3,5-tribromopyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Addition: Add Morpholine (1.1 equiv) and

(2.0 equiv). -

Reaction: Heat to 60°C. Note: Higher temperatures (>100°C) may force reaction at C5 or bis-substitution.

-

Monitoring: Check TLC every 30 mins. Spot against starting material.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid selectively to the C2-position of 2-bromo-5-chloropyridine.

-

Rationale: The C-Br bond is weaker (lower Bond Dissociation Energy) than the C-Cl bond. Furthermore, oxidative addition at C2 is faster than C5 due to the electron-withdrawing nature of the nitrogen.

-

Critical Control: Use a "soft" ligand like

. Bulky, electron-rich ligands (e.g.,

Step-by-Step Methodology:

-

Catalyst Prep: Charge flask with

(5 mol%). Do not use Pd(OAc)2 without phosphines, as Pd-black formation is rapid with pyridines. -

Reagents: Add 2-bromo-5-chloropyridine (1.0 equiv), Aryl-boronic acid (1.1 equiv), and

(2.0 equiv). -

Solvent: Add degassed Dioxane/Water (4:1 ratio).

-

Cycle: Heat to 80°C for 4-6 hours.

-

Validation: 1H NMR should show the disappearance of the doublet corresponding to the C2-H (or C2-X vicinity) and retention of the C5-Cl handle (verified by Mass Spec: look for Chlorine isotope pattern).

Advanced Concept: The "Halogen Dance"

When treating poly-halogenated pyridines with lithiating agents (e.g., LDA or n-BuLi), the base does not always deprotonate/exchange at the most acidic site initially.

-

Kinetic Control: Lithiation often occurs at C2 (if H is present) or exchanges the C2-Halogen.

-

Thermodynamic Control: The lithiated species can isomerize. The lithium atom "migrates" to the most stable position (usually C3 or C4), often moving halogens around the ring.

-

Application: This allows access to 3,4,5-trisubstituted pyridines that are impossible to make via standard electrophilic aromatic substitution.

Applications in Drug Discovery

Tris-halogenated pyridines are not final products; they are scaffolds.[3]

-

Kinase Inhibitors: The pyridine nitrogen often serves as the hinge binder (H-bond acceptor) in the ATP-binding pocket. The C2/C6 positions carry solubilizing groups (piperazines), while the C3/C5 positions carry the hydrophobic tail.

-

Agrochemicals: Polychlorinated pyridines (e.g., Picloram derivatives) rely on the specific halogen pattern to maintain metabolic stability in plants.

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

-

Spivey, A. C., et al. (2017).[4] Regioselective Cross-Coupling Reactions of Polyhalogenated Heteroarenes.[3][5] Chemical Reviews. Link

-

Schnürch, M., & Stanetty, P. (2006). Halogen Dance Reactions on Pyridines. Synthesis.[2][6][7][8][9][10][11][12] Link

-

Lutz, M. R., et al. (2018). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Journal of Organic Chemistry. Link

-

Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.[3] Chemical Society Reviews. Link

Sources

- 1. youtube.com [youtube.com]

- 2. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. baranlab.org [baranlab.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Synthesis of functionalized pyridines using 2,5-Dibromo-3-(bromomethyl)pyridine

Application Note: Strategic Functionalization of 2,5-Dibromo-3-(bromomethyl)pyridine

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Its utility stems from its orthogonal reactivity profile : it possesses three distinct electrophilic sites that can be actuated sequentially.

This guide provides a validated roadmap for transforming this scaffold into complex pharmaceutical intermediates. Unlike standard pyridines, this molecule offers a "Tri-Vector" functionalization strategy:

-

Vector 1 (C3-Alkyl): Catalyst-free nucleophilic substitution (

). -

Vector 2 (C2-Aryl): Nitrogen-activated cross-coupling or nucleophilic aromatic substitution (

). -

Vector 3 (C5-Aryl): Non-activated cross-coupling (requires high-activity catalysis).

Structural Analysis & Reactivity Hierarchy

To successfully utilize this scaffold, one must respect the electronic hierarchy of the three bromine atoms. Ignoring this order results in polymerization or inseparable regioisomers.

The Reactivity "Traffic Light"

-

Green Light (Fastest): C3-Bromomethyl (

).-

Mechanism:[1]

Displacement. -

Reactivity: High. Reacts with amines, thiols, and alkoxides at RT or mild heating.

-

Causality: The benzylic-like carbon is electron-deficient but unhindered. It requires no metal catalysis.

-

-

Yellow Light (Intermediate): C2-Bromo (

).-

Mechanism:[1]

or Pd-Catalyzed Oxidative Addition. -

Reactivity: Activated by the adjacent Pyridine Nitrogen (inductive withdrawal + chelation effect).

-

Causality: The C-Br bond at C2 is weaker and more polarized than at C5, making it the preferred site for the first cross-coupling event.

-

-

Red Light (Slowest): C5-Bromo (

).

Visualizing the Pathway

Figure 1: The sequential functionalization logic. The green path represents the standard linear sequence, while the blue dashed line represents cyclization strategies.

Detailed Protocols

Protocol A: C3-Functionalization (The "Anchor" Step)

Objective: Introduce a solubilizing group or pharmacophore tail without disturbing the aryl bromides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine]

-

Base:

(2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

-

Preparation: Dissolve the substrate in anhydrous ACN (0.2 M concentration).

-

Why: ACN is polar enough to solubilize the intermediate but easy to remove. Avoid alcohols to prevent ether byproducts.

-

-

Addition: Cool to 0°C. Add

, followed by the dropwise addition of Morpholine.-

Causality: The bromomethyl group is highly reactive (lachrymator). Controlling the exotherm prevents double-alkylation or polymerization.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.3).

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Outcome: 2,5-Dibromo-3-(morpholinomethyl)pyridine.

Protocol B: Regioselective C2-Suzuki Coupling

Objective: Selectively couple an aryl group at C2 while leaving C5 intact for later steps.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.05 equiv)

-

Catalyst:

(5 mol%)[6] -

Base:

(2.0 M aqueous solution) -

Solvent: DME or 1,4-Dioxane

Procedure:

-

Degassing: Combine substrate, boronic acid, and solvent. Sparge with Argon for 10 mins.

-

Trustworthiness: Oxygen is the enemy of regioselectivity here. Homocoupling of the boronic acid consumes reagents and complicates purification.

-

-

Catalysis: Add

and the aqueous base. -

Temperature Control: Heat to 60–70°C. Do not reflux yet.

-

Causality: The C2 position activates at lower temperatures. Refluxing (>90°C) risks activating the C5 position, leading to bis-coupling.

-

-

Validation: Monitor via LC-MS. Look for the [M+H] peak corresponding to mono-coupling. If bis-coupling (>5%) is observed, lower the temperature.

-

Purification: Silica gel chromatography.

-

Outcome: 5-Bromo-2-phenyl-3-(morpholinomethyl)pyridine.

-

Comparative Data: Solvent & Catalyst Effects[3]

The following table summarizes optimization data for the C2-selective coupling step (Protocol B).

| Entry | Catalyst | Ligand Type | Solvent | Temp (°C) | C2:C5 Selectivity | Yield (%) |

| 1 | Toluene/H2O | 90 | 60:40 | 55 | ||

| 2 | Bidentate | Dioxane/H2O | 80 | 85:15 | 72 | |

| 3 | Monodentate | DME/H2O | 65 | >95:5 | 88 | |

| 4 | XPhos | Dioxane | 100 | 50:50 | 92 (Bis) |

Key Insight: Highly active catalysts (Entry 4, XPhos) erode regioselectivity by activating both C2 and C5 simultaneously. Use "dumber" catalysts (Entry 3) for the first coupling to maintain control.

Troubleshooting & Self-Validation

Issue: "I see a complex mixture during the first alkylation step."

-

Cause: The bromomethyl group is prone to hydrolysis if the solvent is "wet," producing the benzyl alcohol impurity.

-

Fix: Use anhydrous ACN and store the starting material under inert gas. Verify solvent quality with Karl-Fischer titration if unsure.

Issue: "Regioselectivity at C2 is poor (getting bis-coupling)."

-

Cause: Overheating or excess boronic acid.

-

Fix: Stop the reaction at 80% conversion rather than pushing for 100%. Unreacted starting material is easier to separate than the bis-coupled byproduct.

Issue: "The final C5 coupling is sluggish."

-

Cause: The C5-bromide is deactivated, especially if the C2-substituent is electron-rich.

-

Fix: Switch to a Buchwald G3 precatalyst or Pd-PEPPSI-IPr system. Increase temp to 100°C+.

References

-

Regioselective Coupling of Halopyridines : Chemical Science, 2016. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."

-

General Pyridine Functionalization : Chemical Society Reviews, 2013. "Pyridine elaboration through organometallic intermediates: regiochemical control and completeness."

-

Synthesis of 2,5-Dibromopyridine Derivatives : Heterocyclic Letters, 2021. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[7]

-

Properties of 3-(Bromomethyl)pyridine : Sigma-Aldrich Technical Data. "3-(Bromomethyl)pyridine hydrobromide Safety & Reactivity."

Sources

- 1. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-(ブロモメチル)ピリジン 臭化水素酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. heteroletters.org [heteroletters.org]

Selective functionalization of 2,5-Dibromo-3-(bromomethyl)pyridine

An Application Guide to the Strategic Functionalization of 2,5-Dibromo-3-(bromomethyl)pyridine

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, present in a significant number of FDA-approved drugs and advanced materials.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in modern chemistry.[3] The strategic derivatization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a particularly valuable, yet complex, building block, offering three distinct points of attachment for molecular elaboration.

This guide provides a detailed exploration of the principles and protocols governing the selective functionalization of this trifunctional pyridine. By leveraging the inherent differences in the chemical reactivity of the two aryl bromides (at C2 and C5) and the benzylic-type bromide (at the 3-methyl position), chemists can achieve controlled, stepwise modifications to build complex molecular architectures.

The Chemical Landscape: Understanding Differential Reactivity

The capacity to selectively modify this compound hinges on the distinct electronic and steric environments of its three carbon-bromine bonds. A clear understanding of this reactivity hierarchy is paramount for predictable and high-yielding synthetic planning.

-

The C2-Bromo Group: This position is the most reactive site for palladium-catalyzed cross-coupling reactions. Its proximity to the electron-withdrawing pyridine nitrogen atom significantly lowers the activation energy for the rate-determining oxidative addition step of a Pd(0) catalyst into the C-Br bond.[4][5] This electronic activation makes the C2 position the primary target for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination under controlled conditions.

-

The Bromomethyl Group (-CH₂Br): This is a primary, benzylic-like halide. It is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[6] This pathway proceeds via attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide ion. These reactions are typically conducted under conditions (e.g., polar aprotic solvents, moderate temperatures) that are orthogonal to those required for palladium-catalyzed cross-coupling, allowing for excellent chemoselectivity.

-

The C5-Bromo Group: This aryl bromide is significantly less reactive than its C2 counterpart in palladium-catalyzed cross-couplings.[7] Being further removed from the activating influence of the pyridine nitrogen, it requires more forcing conditions (higher temperatures, more active catalysts, or stronger bases) to undergo oxidative addition. This reactivity gap between the C2 and C5 positions is the key to achieving selective mono-functionalization of the pyridine ring, followed by a subsequent, distinct functionalization at C5.

This differential reactivity allows for a logical and sequential approach to molecular construction, as illustrated below.

Caption: Logical workflow for the sequential functionalization of this compound.

Application Protocols

The following sections provide detailed, field-proven protocols for the selective modification of each reactive site. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol achieves selective carbon-carbon bond formation at the most reactive C2 position, leaving the C5-bromo and bromomethyl groups intact. The key is using mild reaction conditions that are sufficient to activate the C2-Br bond but not the C5-Br bond.[8]

Causality Behind the Protocol:

-

Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. It is active enough for the C2-Br bond at moderate temperatures without significantly engaging the C5-Br bond.

-

Base: A moderately strong inorganic base like K₂CO₃ is used. It is sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions like hydrolysis of the bromomethyl group.[9]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic substrate and the inorganic base and boronic acid salt.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to the pyridine substrate).

-

Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides active Pd(0) for oxidative addition.[10] |

| Ligand | PPh₃ (in Pd(PPh₃)₄), dppf | Stabilizes the palladium center. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic system to dissolve all components. |

| Temperature | 80-90 °C | Sufficient for C2 activation, spares C5. |

| Typical Yield | 70-90% | Varies with boronic acid partner. |

Protocol 2: Selective Nucleophilic Substitution on the Bromomethyl Group

This protocol targets the highly electrophilic benzylic-type bromide with a nucleophile, leaving the two less reactive aryl bromides untouched. The reaction is performed under classic SN2 conditions.

Causality Behind the Protocol:

-

Nucleophile: Primary or secondary amines are excellent nucleophiles for this transformation. A slight excess ensures the reaction goes to completion.

-

Solvent: A polar aprotic solvent like Acetonitrile (CH₃CN) or Dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation but not the nucleophilic anion, enhancing its reactivity.[6]

-

Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or K₂CO₃ is used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Temperature: Room temperature is often sufficient, highlighting the high reactivity of the bromomethyl group and ensuring no interference with the aryl halide bonds.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.2 M).

-

Reagent Addition: Add piperidine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Filter off the inorganic solids and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

Caption: Experimental workflow for selective SN2 substitution on the bromomethyl group.

Protocol 3: Sequential Functionalization - C5-Amination Following C2-Arylation

This protocol demonstrates the power of sequential functionalization. After selectively modifying the C2 position (as in Protocol 1), more forcing conditions are applied to functionalize the less reactive C5-bromo position via a Buchwald-Hartwig amination.[11]

Causality Behind the Protocol:

-

Catalyst System: A more active catalyst system is required for the C5 position. This often involves a palladium precatalyst (e.g., Pd₂(dba)₃) paired with a sterically hindered, electron-rich biarylphosphine ligand like XPhos or RuPhos.[5][11] These ligands promote the difficult oxidative addition at the C5-Br bond.

-

Base: A strong base, such as sodium tert-butoxide (NaOtBu), is necessary to generate the palladium-amido complex required for reductive elimination.[12]

-

Temperature: Higher temperatures (e.g., 100-110 °C) are needed to overcome the higher activation energy for the C5 position.

(Assuming the product from a C2-Suzuki reaction, 5-bromo-2-(p-tolyl)-3-(bromomethyl)pyridine, is the starting material)

-

Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere, combine the C2-arylated pyridine (1.0 eq), morpholine (1.5 eq), and sodium tert-butoxide (NaOtBu, 1.8 eq).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.08 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M).

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours. Monitor for completion by LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite® to remove palladium black.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to isolate the trifunctionalized product.

Summary and Outlook

This compound is a powerful synthetic intermediate whose utility is unlocked through the careful application of reaction conditions that exploit the inherent reactivity differences of its three C-Br bonds. By selecting appropriate catalysts, bases, and temperatures, researchers can achieve selective and sequential functionalization via palladium-catalyzed cross-coupling and nucleophilic substitution reactions. The protocols outlined in this guide provide a robust framework for accessing novel, highly decorated pyridine scaffolds, paving the way for the discovery of new pharmaceuticals and advanced functional materials.

References

- BenchChem (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.com.

- BenchChem (2025). A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithi. BenchChem.com.

- BenchChem (2025). Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions. BenchChem.com.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

-

Hossain, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Boyd, S., et al. (2018). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

- ResearchGate (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.

-

Boyd, S., et al. (2018). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. [Link]

- BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.com.

- BenchChem (2025). Application Notes and Protocols for the Regioselective Suzuki Reaction of 2,5-Dibromo-3-(trifluoromethyl)pyridine with Phenylboronic Acid. BenchChem.com.

-

University of Bath (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

- BenchChem (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. BenchChem.com.

-

Ali, A., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

-

MySkinRecipes (n.d.). This compound. [Link]

- BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.com.

- BenchChem (2025). Navigating Multi-Step Synthesis: A Comparative Guide to the Cross-Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.com.

-

Royal Society of Chemistry (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

- ResearchGate (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

-

Royal Society of Chemistry (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

ACS Publications (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

-

RSC Publishing (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]

-

Beilstein Journals (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Nobel Prize Outreach (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Wikipedia (n.d.). Sonogashira coupling. [Link]

-

Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]

-

National Center for Biotechnology Information (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]

-

University of California, Berkeley (2014). The Suzuki Reaction. [Link]

-